molecular formula C18H18ClN3O4 B4979204 2-(4-CHLOROPHENOXY)-1-[4-(4-NITROPHENYL)PIPERAZINO]-1-ETHANONE

2-(4-CHLOROPHENOXY)-1-[4-(4-NITROPHENYL)PIPERAZINO]-1-ETHANONE

Cat. No.: B4979204
M. Wt: 375.8 g/mol
InChI Key: PEGBEECBBAZQRZ-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-1-[4-(4-nitrophenyl)piperazino]-1-ethanone is a complex organic compound that features both chlorophenoxy and nitrophenyl groups

Preparation Methods

The synthesis of 2-(4-chlorophenoxy)-1-[4-(4-nitrophenyl)piperazino]-1-ethanone typically involves multiple steps. One common synthetic route includes the reaction of 4-chlorophenol with ethyl chloroacetate to form 2-(4-chlorophenoxy)acetate. This intermediate is then reacted with 4-(4-nitrophenyl)piperazine under specific conditions to yield the final product. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

2-(4-Chlorophenoxy)-1-[4-(4-nitrophenyl)piperazino]-1-ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using agents like hydrogen in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group. Common reagents used in these reactions include hydrogen, catalysts, and nucleophiles. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-Chlorophenoxy)-1-[4-(4-nitrophenyl)piperazino]-1-ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-1-[4-(4-nitrophenyl)piperazino]-1-ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 2-(4-chlorophenoxy)-1-[4-(4-nitrophenyl)piperazino]-1-ethanone include:

Properties

IUPAC Name

2-(4-chlorophenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O4/c19-14-1-7-17(8-2-14)26-13-18(23)21-11-9-20(10-12-21)15-3-5-16(6-4-15)22(24)25/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEGBEECBBAZQRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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